molecular formula C16H24N2O2 B13459552 Tert-butyl 4-methyl-2-phenylpiperazine-1-carboxylate

Tert-butyl 4-methyl-2-phenylpiperazine-1-carboxylate

Cat. No.: B13459552
M. Wt: 276.37 g/mol
InChI Key: FVCLNNARLLNMJR-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-2-phenylpiperazine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-2-phenylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate. One common method includes the following steps:

    Starting Materials: Piperazine, tert-butyl chloroformate, and a suitable base such as triethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at a low temperature (0-5°C) to control the reaction rate.

    Procedure: Piperazine is dissolved in the solvent, and tert-butyl chloroformate is added dropwise with continuous stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions and addition of reagents.

    Purification Techniques: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-methyl-2-phenylpiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-phenylpiperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate
  • Tert-butyl ®-2-methylpiperazine-1-carboxylate

Uniqueness

Tert-butyl 4-methyl-2-phenylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 4-methyl-2-phenylpiperazine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-10-17(4)12-14(18)13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3

InChI Key

FVCLNNARLLNMJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C2=CC=CC=C2)C

Origin of Product

United States

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